molecular formula C9H18ClNO B2781343 {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride CAS No. 1955554-74-1

{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride

Cat. No.: B2781343
CAS No.: 1955554-74-1
M. Wt: 191.7
InChI Key: OYOWBJYXGFLMMZ-UHFFFAOYSA-N
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Description

{2-Methyl-2-azabicyclo[222]octan-6-yl}methanol hydrochloride is an organic compound with the molecular formula C9H18ClNO It is a bicyclic compound featuring a nitrogen atom within its structure, making it part of the azabicyclo family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride typically involves the reaction of 2-methyl-2-azabicyclo[2.2.2]octane with formaldehyde followed by hydrochloric acid treatment. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvents

    Catalysts: Acidic catalysts like hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include:

    Bulk Reactors: For large-scale reactions

    Purification Steps: Crystallization or distillation to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions

{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Halogenation or alkylation reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, halogen gases

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols or amines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis

    Biology: Studied for its potential biological activity and interactions with biomolecules

    Medicine: Investigated for its potential therapeutic properties

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating receptor activity

    Enzyme Inhibition: Inhibiting enzyme function

    Pathway Modulation: Affecting biochemical pathways

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with different structural features

    2-Azabicyclo[2.2.1]heptane: A smaller bicyclic compound with a similar nitrogen atom placement

Uniqueness

{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity.

This detailed article provides a comprehensive overview of {2-Methyl-2-azabicyclo[222]octan-6-yl}methanol hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2-methyl-2-azabicyclo[2.2.2]octan-6-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-10-5-7-2-3-9(10)8(4-7)6-11;/h7-9,11H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOWBJYXGFLMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC1C(C2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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